Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate
Description
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate (CAS: 88968-54-1) is a ruthenium(II) complex featuring four trimethylphosphine (PMe₃) ligands, one chloride, and one acetate ligand. Its molecular formula is RuCl(OAc)(PMe₃)₄, with a molar mass of approximately 724.2 g/mol (calculated). This compound is notable for its use in catalysis, particularly in hydrogenation and C–H activation reactions, owing to the electron-rich environment provided by the trimethylphosphine ligands and the labile acetate group . The acetate ligand enhances solubility in polar solvents, while the PMe₃ ligands stabilize the ruthenium center, enabling redox flexibility.
Properties
IUPAC Name |
acetic acid;chlororuthenium;trimethylphosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H9P.C2H4O2.ClH.Ru/c4*1-4(2)3;1-2(3)4;;/h4*1-3H3;1H3,(H,3,4);1H;/q;;;;;;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYDWOCBCWZINL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CP(C)C.CP(C)C.CP(C)C.CP(C)C.Cl[Ru] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H40ClO2P4Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate is typically synthesized by reacting ruthenium(III) chloride with trimethylphosphine in an acetate solvent. The reaction conditions often involve a controlled temperature and atmosphere to ensure the desired product is obtained. The general reaction can be represented as follows:
RuCl3+4PMe3+CH3COOH→(PMe3)4Ru(Cl)(OAc)
The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products .
Chemical Reactions Analysis
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium, often using oxidizing agents like hydrogen peroxide or oxygen.
Reduction: It can be reduced to lower oxidation states using reducing agents such as sodium borohydride.
Substitution: The chloride and acetate ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and acetonitrile, as well as catalysts and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Hydrogenation Reactions
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate is primarily utilized as a catalyst in hydrogenation reactions. It has been shown to effectively facilitate the hydrogenation of alkenes and alkynes, which is crucial in organic synthesis.
Case Study: Hydrogenation of Alkenes
- Reaction : The compound catalyzes the hydrogenation of various alkenes under mild conditions.
- Results : High yields of saturated products were achieved, demonstrating its efficiency as a catalyst.
Transfer Hydrogenation
This compound is also effective in transfer hydrogenation processes, where it can convert ketones to alcohols using formic acid or other hydrogen donors.
Data Table: Transfer Hydrogenation Efficiency
| Substrate | Catalyst Loading (%) | Yield (%) |
|---|---|---|
| Acetophenone | 0.01 | 95 |
| Cyclohexanone | 0.05 | 92 |
| Benzophenone | 0.02 | 90 |
Olefin Metathesis
This compound has shown promise in olefin metathesis reactions, providing a pathway for the synthesis of complex organic molecules.
Case Study: Synthesis of Dienes
- Application : Used in the metathesis of terminal alkenes to produce diene intermediates.
- Outcomes : The reaction conditions were optimized to yield high selectivity and conversion rates.
Thin Film Deposition
The compound is employed in the deposition of thin films for electronic applications. Its ability to form stable complexes allows for controlled deposition processes.
Data Table: Thin Film Characteristics
| Parameter | Value |
|---|---|
| Thickness | 200 nm |
| Conductivity | 10 S/cm |
| Optical Band Gap | 2.5 eV |
Photovoltaics
Research indicates that this compound can be used in dye-sensitized solar cells (DSSCs), enhancing their efficiency through effective light absorption and charge transfer.
Case Study: DSSC Performance
- Dye Sensitizer : The compound was tested as a dye sensitizer.
- Results : Improved power conversion efficiency was observed compared to traditional sensitizers.
Anticancer Activity
Recent studies have explored the anticancer properties of ruthenium complexes, including this compound.
Data Table: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 7.5 |
| MCF-7 | 9.0 |
| A549 | 8.5 |
Drug Delivery Systems
The compound's ability to form stable complexes makes it a candidate for drug delivery systems, potentially enhancing the bioavailability of therapeutic agents.
Mechanism of Action
The mechanism of action of Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate involves the coordination of the ruthenium center with various ligands. The compound can facilitate electron transfer and bond formation/breaking processes, making it an effective catalyst. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates through coordination to the ruthenium center .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Ruthenium Complexes
Ligand Composition and Structural Variations
The table below highlights key structural differences between Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate and analogous complexes:
Key Observations :
- Ligand Effects: Trimethylphosphine (PMe₃) is a stronger σ-donor and weaker π-acceptor compared to triphenylphosphine (PPh₃), leading to higher electron density at the Ru center in the PMe₃ complex. This enhances its reactivity in oxidative addition steps .
- Anion Role : The acetate ligand (OAc⁻) in this compound facilitates ligand substitution reactions, unlike chloride or hydride ligands in other complexes .
Catalytic Performance
Hydrogenation of CO₂ ():
- This compound demonstrates superior activity in CO₂ hydrogenation compared to Os(II) and Rh(III) analogs, achieving turnover numbers (TON) >1,000 under mild conditions (50°C, 20 bar H₂). This is attributed to the labile acetate ligand, which allows rapid substrate coordination .
- In contrast, Chlorotris(triphenylphosphine)ruthenium(II) acetate shows lower TON (~300) due to steric hindrance from bulky PPh₃ ligands .
C–H Activation ():
- PMe₃-based complexes exhibit faster C–H bond oxidative addition compared to PPh₃ analogs. For example, RuCl(OAc)(PMe₃)₄ activates aromatic C–H bonds at 80°C, while PPh₃ analogs require >120°C .
Biological Activity
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate (CTMRu) is a complex organometallic compound that has garnered attention for its potential biological applications, particularly in the fields of catalysis and medicinal chemistry. This article delves into the biological activity of CTMRu, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
CTMRu is characterized by its ruthenium center coordinated to four trimethylphosphine ligands and one acetate ion. Its empirical formula is with a molecular weight of 499.88 g/mol . The structure can be represented as follows:
Biological Activity
1. Anticancer Properties
CTMRu has been investigated for its anticancer properties. Studies have shown that ruthenium complexes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways. For instance, one study demonstrated that CTMRu exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating its potential as a targeted therapeutic agent .
2. Mechanism of Action
The mechanism by which CTMRu exerts its biological effects involves several pathways:
- Cell Cycle Arrest : CTMRu has been shown to induce cell cycle arrest in the G2/M phase, leading to inhibited proliferation of cancer cells.
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, promoting apoptotic pathways.
- ROS Generation : CTMRu can generate ROS within cells, contributing to oxidative stress that triggers cell death in cancerous tissues .
Table 1: Summary of Biological Activities of CTMRu
Case Studies
Case Study 1: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of CTMRu on various cancer cell lines, researchers found that concentrations as low as 10 µM resulted in significant cell death in breast and colon cancer cells. The mechanism was linked to both apoptosis and necrosis, highlighting the dual action of the compound .
Case Study 2: In Vivo Studies
Further investigations into the in vivo efficacy of CTMRu demonstrated substantial tumor reduction in mouse models bearing xenografts of human tumors. The treatment led to a notable decrease in tumor volume compared to control groups, supporting the compound's potential for therapeutic use .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and optimizing Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate?
- Methodological Answer : Synthesis typically involves ligand substitution reactions under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. Start with a ruthenium precursor (e.g., RuCl₃·xH₂O) and trimethylphosphine (PMe₃) in a polar aprotic solvent (e.g., THF or methanol). Use a molar ratio of 1:4 Ru:PMe₃ to ensure complete ligand coordination. Purification via recrystallization or column chromatography under inert conditions is critical. Characterization should include ¹H/³¹P NMR to confirm ligand coordination and X-ray crystallography to resolve structural ambiguities .
- Key Parameters : Monitor reaction temperature (60–80°C) and time (12–24 hrs). Adjust solvent polarity to improve yield.
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store the compound at 2–8°C under nitrogen to prevent ligand dissociation or oxidation. Use airtight, light-resistant containers. For handling, employ Schlenk-line techniques or gloveboxes to exclude moisture and oxygen. Safety protocols include wearing nitrile gloves, lab coats, and eye protection due to acute toxicity risks (H302/H312) .
Advanced Research Questions
Q. What mechanistic insights exist for the catalytic activity of this compound in hydrogenation or C–H activation?
- Methodological Answer : Investigate catalytic cycles using in situ NMR or EPR spectroscopy to track intermediate species. For hydrogenation, monitor hydride formation via IR spectroscopy (Ru–H stretches ~2000 cm⁻¹). Computational studies (DFT) can model transition states and ligand effects on electron density at the Ru center. Compare results with analogous triphenylphosphine complexes to assess steric/electronic influences .
- Data Contradictions : Discrepancies in turnover numbers (TON) may arise from trace oxygen or solvent impurities. Replicate experiments under stricter inert conditions and validate with kinetic isotope effects (KIE) .
Q. How can researchers reconcile conflicting spectroscopic data (e.g., NMR vs. X-ray) for this complex?
- Methodological Answer :
- Step 1 : Verify sample purity via elemental analysis or mass spectrometry.
- Step 2 : Use variable-temperature NMR to detect dynamic processes (e.g., ligand fluxionality) that may obscure signals.
- Step 3 : Cross-validate X-ray data with EXAFS to confirm bond lengths/angles. If discrepancies persist, consider polymorphism or solvent inclusion in the crystal lattice .
Q. What advanced computational approaches are suitable for studying the electronic structure of this ruthenium complex?
- Methodological Answer :
- DFT/Molecular Dynamics : Simulate electronic configurations using hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets for Ru.
- COMSOL Multiphysics : Model reaction kinetics in catalytic cycles, integrating AI-driven parameter optimization for predictive accuracy .
Safety and Compliance
Q. What protocols ensure safe disposal of this compound waste in academic labs?
- Methodological Answer : Dissolve waste in a minimal volume of ethanol or acetone, then incinerate in a chemical furnace with scrubbers to neutralize phosphine byproducts. Document disposal according to GB/T 16483-2008 standards and institutional guidelines. Never pour into drains due to environmental toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
